molecular formula C19H28ClN3O B2782017 N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride CAS No. 2637117-20-3

N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride

Cat. No.: B2782017
CAS No.: 2637117-20-3
M. Wt: 349.9
InChI Key: QEAFMCMALTUADQ-UHFFFAOYSA-N
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Description

N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole moiety, a cyclohexyl group, and an acetamide linkage. The presence of these functional groups makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the indole derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the indole derivative with a cyclohexyl halide in the presence of a strong base.

    Formation of the acetamide linkage: The final step includes the reaction of the intermediate with an acyl chloride to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyclohexyl group, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: This compound can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.

    Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent, due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding proteins, while the cyclohexyl group may enhance its binding affinity. The acetamide linkage allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target.

Comparison with Similar Compounds

N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride can be compared with other indole derivatives, such as:

    N-(2-Aminoethyl)indole: Lacks the cyclohexyl group, which may result in different binding properties and biological activities.

    N-(2-Cyclohexylethyl)indole: Lacks the acetamide linkage, which may affect its solubility and reactivity.

    2-(1-Methylindol-2-yl)acetamide: Lacks the amino and cyclohexyl groups, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O.ClH/c1-22-16(11-15-9-5-6-10-18(15)22)12-19(23)21-17(13-20)14-7-3-2-4-8-14;/h5-6,9-11,14,17H,2-4,7-8,12-13,20H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAFMCMALTUADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CC(=O)NC(CN)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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